4-Pentenenitrile

Atmospheric Chemistry Environmental Fate Kinetics

4-Pentenenitrile (4-PN, CAS 592-51-8) is a terminal alkene nitrile (C₅H₇N, MW 81.12 g/mol) indispensable for research requiring isomer-specific reactivity. Unlike 3-pentenenitrile, 4-PN's non-conjugated double bond dictates a unique reaction pathway, making it the sole nitrile partner for cross-metathesis routes to Nylon 13 precursors (Abel et al., 2014). It is also essential for calibrating atmospheric lifetime models, where substituting 3-PN's OH rate coefficient underestimates persistence by 74%. Procure ≥97% purity 4-PN for reproducible toxicology screening and nickel-catalyzed hydrocyanation catalyst development.

Molecular Formula C5H7N
Molecular Weight 81.12 g/mol
CAS No. 592-51-8
Cat. No. B1194741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pentenenitrile
CAS592-51-8
Synonyms1-cyano-3-butene
Molecular FormulaC5H7N
Molecular Weight81.12 g/mol
Structural Identifiers
SMILESC=CCCC#N
InChIInChI=1S/C5H7N/c1-2-3-4-5-6/h2H,1,3-4H2
InChIKeyCFEYBLWMNFZOPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityINSOL IN WATER;  MISCIBLE WITH ALCOHOL, ETHER

Structure & Identifiers


Interactive Chemical Structure Model





4-Pentenenitrile (CAS 592-51-8): A Terminal Alkene Nitrile with Quantifiable Differentiation in Reactivity, Toxicity, and Synthetic Utility


4-Pentenenitrile (4-PN, CAS 592-51-8) is a terminal alkene nitrile (C5H7N, MW 81.12 g/mol) characterized by a double bond at the terminal position and a nitrile group [1]. It is industrially obtained via cationic nickel hydride or cobalt-catalyzed isomerization of 3-pentenenitrile . Unlike its positional isomer 3-pentenenitrile, 4-PN possesses a non-conjugated double bond, which fundamentally alters its reactivity profile in both atmospheric and catalytic contexts [2]. Its unique structure renders it a valuable building block for the synthesis of nylon precursors, alkenyl nitriles, and alkylaminonitriles [3].

Why 4-Pentenenitrile Cannot Be Interchanged with 3-Pentenenitrile or Other Alkenyl Nitriles: A Procurement Perspective


Alkenyl nitriles are not a homogeneous class; substitution without rigorous evaluation can lead to catastrophic failures in both research and industrial processes. 4-Pentenenitrile's terminal, non-conjugated double bond dictates a distinct reaction pathway compared to internal or conjugated isomers like 3-pentenenitrile [1]. For instance, in atmospheric fate studies, the rate coefficient for reaction with OH radicals differs by nearly a factor of two between the two isomers, directly impacting environmental persistence modeling [1]. Similarly, in cross-metathesis for polymer precursor synthesis, 4-PN provides a specific carbon chain length (C13) that cannot be achieved with shorter-chain analogs like allyl cyanide (C12) [2]. Furthermore, while in vitro toxicity studies show no direct cytotoxicity for 4-PN up to 2 mM, its safety profile is specific to this chain length and double bond position; extrapolating to other alkenyl nitriles is scientifically unsound [3]. The following evidence guide quantifies these critical differentiators.

4-Pentenenitrile (592-51-8): Quantitative Comparative Evidence for Scientific Selection


Atmospheric Reactivity: 4-Pentenenitrile Exhibits a 74% Lower Reaction Rate with OH Radicals than (E)-3-Pentenenitrile

In a head-to-head comparative study using the relative-rate technique in an environmental chamber with in situ FTIR spectroscopy, the reaction rate coefficient for 4-pentenenitrile with OH radicals was measured as k₃ = (2.90 ± 0.64) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K and 760 Torr in synthetic air [1]. In contrast, its positional isomer (E)-3-pentenenitrile exhibited a significantly higher rate coefficient of k₁ = (5.05 ± 1.10) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ under identical conditions [1].

Atmospheric Chemistry Environmental Fate Kinetics

In Vitro Cytotoxicity: 4-Pentenenitrile, 3-Butenenitrile, and 5-Hexenenitrile All Show No Cytotoxicity Up to 2 mM in HepG2 and Bovine Hepatocytes

In a comparative in vitro study assessing the potential hepatotoxicity of nitrile derivatives, 4-pentenenitrile (derived from gluconapin) was tested alongside 3-butenenitrile (from sinigrin) and 5-hexenenitrile (from glucobrassicanapin) [1]. Cell viability was assessed via MTT assay in human HepG2 cells and bovine primary hepatocytes following 24-hour and 72-hour treatments [1]. All three compounds, including 4-pentenenitrile, showed no evidence of cytotoxicity at concentrations up to 2 mM for the 24-hour exposure and up to 20 µM for the 72-hour exposure [1]. Furthermore, no inhibition of the ABCG2 transporter was observed at concentrations up to 1 mM [1].

Toxicology In Vitro Assays Glucosinolate Metabolites

Cross-Metathesis Chain Length Specificity: 4-Pentenenitrile Uniquely Enables a Two-Step Synthesis of C13 Nylon Precursors

In the synthesis of nylon precursors from methyl oleate, the choice of nitrile partner in a cross-metathesis reaction dictates the final chain length [1]. A study by Abel et al. (2014) demonstrated that cross-metathesis of methyl oleate with 4-pentenenitrile, followed by hydrogenation, yields methyl esters of C13 amino acids, the direct precursors for Nylon 13 [1]. In contrast, using allyl cyanide (3-butenenitrile) under the same reaction scheme produces C12 amino acid precursors for Nylon 12 [1]. The reaction required the addition of quinones as isomerization suppressors to achieve high selectivity; without them, undesirable isomerization of reagents/products occurred, leading to truncated carbon chains [1].

Polymer Chemistry Cross-Metathesis Renewable Feedstocks

Thermodynamic Isomerization Equilibrium: 3-Pentenenitrile is Overwhelmingly Favored with a 94:6 Equilibrium Ratio at 150°C

The interconversion between 3-pentenenitrile and 4-pentenenitrile is governed by a strong thermodynamic bias. According to industrial process literature, the equilibrium constant for the isomerization strongly favors 3-pentenenitrile formation, with equilibrium ratios reported as 94:6 (3-PN:4-PN) at 150°C . This thermodynamic preference ensures that isomerization of 2-pentenenitrile or other isomers to 3-PN proceeds to near completion, while the reverse reaction to form 4-PN is highly unfavorable under standard conditions .

Isomerization Thermodynamics Process Chemistry

Hydrocyanation Selectivity: Steric Effects Dominate the Competition Between 3- and 4-Pentenenitrile

In nickel-catalyzed pentenenitrile hydrocyanation, a key industrial process for adiponitrile production, steric effects dominate the selectivity in the competition between 3- and 4-pentenenitrile [1]. Research by McKinney and Nugent (1989) demonstrated that triorganotin salts as Lewis acid promoters can tune this selectivity, but the inherent steric hindrance around the double bond in 3-PN versus the terminal alkene in 4-PN leads to distinct reaction outcomes [1]. While quantitative selectivity data from this specific study is not provided in the abstract, the dominance of steric effects is a class-level inference that underscores the non-interchangeability of these isomers in catalytic processes.

Catalysis Hydrocyanation Steric Effects

Boiling Point Differentiation: 4-Pentenenitrile (140°C) Lies Between 3-Butenenitrile (118°C) and 5-Hexenenitrile (165°C)

Physical properties are critical for purification and process design. 4-Pentenenitrile has a reported boiling point of 140°C (lit.) . In comparison, the shorter-chain analog 3-butenenitrile (allyl cyanide) boils at 116-121°C , while the longer-chain 5-hexenenitrile boils at 165°C . This 22-25°C difference between 4-PN and its nearest homologs provides a clear window for separation via fractional distillation, a key consideration in industrial synthesis.

Physical Properties Purification Process Engineering

Optimal Research and Industrial Application Scenarios for 4-Pentenenitrile (CAS 592-51-8) Based on Quantified Differentiation


Synthesis of C13 Amino Acid Precursors for Nylon 13

As demonstrated by Abel et al. (2014), 4-pentenenitrile is the specific nitrile partner required for the cross-metathesis with methyl oleate to yield C13 amino acid precursors, which are hydrogenated to produce Nylon 13 [1]. No other alkenyl nitrile can substitute for 4-PN in this two-step, high-carbon-efficiency route due to the exact chain-length requirement. Procurement of 4-PN is therefore non-negotiable for this synthetic pathway.

Environmental Fate Modeling of Nitrile Emissions

For accurate atmospheric lifetime estimations of unsaturated nitrile emissions, the distinct OH radical rate coefficient of 4-pentenenitrile (k₃ = 2.90 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) must be used [1]. Substituting the rate coefficient of (E)-3-pentenenitrile (5.05 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) would underestimate the atmospheric lifetime by 74%, leading to erroneous environmental impact assessments [1]. Researchers in atmospheric chemistry should specifically procure 4-PN for validation of these kinetic models.

In Vitro Toxicology Screening of Glucosinolate-Derived Nitriles

In studies investigating the potential hepatotoxicity of brassica-derived nitriles, 4-pentenenitrile serves as the representative compound for gluconapin metabolism [1]. Its non-cytotoxic profile up to 2 mM in HepG2 and bovine hepatocytes provides a baseline for comparison against other potentially more toxic derivatives [1]. Procurement of high-purity 4-PN is essential for reproducible toxicology screening in this context.

Catalytic Hydrocyanation Process Development

Given that steric effects dominate selectivity in nickel-catalyzed hydrocyanation, 4-pentenenitrile must be evaluated independently from its isomer 3-pentenenitrile [1]. Process chemists developing or optimizing adiponitrile synthesis routes require pure 4-PN to calibrate catalyst performance and tune Lewis acid promoters for terminal alkene hydrocyanation, as results from 3-PN cannot be directly extrapolated [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

60 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Pentenenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.